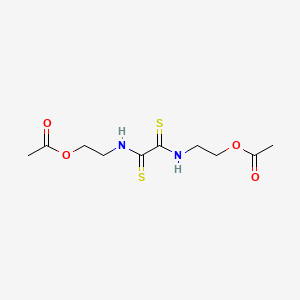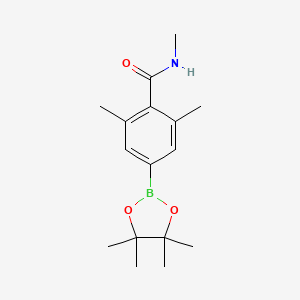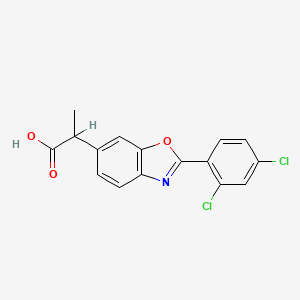![molecular formula C11H14N2O2 B13931474 2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- CAS No. 169137-04-6](/img/structure/B13931474.png)
2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- is a chemical compound with the molecular formula C11H14N2O2. It belongs to the class of oxazolamines, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-methylphenol with an appropriate oxazoline derivative under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- can be compared with other similar compounds, such as:
2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-: This compound has a bromine atom instead of a methyl group, which may result in different chemical and biological properties.
2-Oxazolamine, 5-[(4-fluorophenyl)-4,5-dihydro-4-methyl-:
2-Oxazolamine, 4,5-dihydro-N-methyl-5-[(4-phenyl-1-piperazinyl)methyl]-: This compound contains a piperazine ring, which may confer different pharmacological properties.
Propriétés
Numéro CAS |
169137-04-6 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
5-[(2-methylphenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-2-3-5-10(8)14-7-9-6-13-11(12)15-9/h2-5,9H,6-7H2,1H3,(H2,12,13) |
Clé InChI |
OMJLBZXODRMZOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC2CN=C(O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B13931416.png)
![3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13931422.png)
![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B13931423.png)


![1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13931451.png)



![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)
![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)
